molecular formula C24H29NO5S B281402 Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B281402
M. Wt: 443.6 g/mol
InChI Key: AXNJIYHABMBQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained considerable attention in scientific research. It is a synthetic compound that is used extensively in the laboratory for various applications.

Mechanism of Action

Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate acts as an inhibitor of certain enzymes by binding to their active sites. It also binds to specific proteins and ion channels, altering their function and activity. The mechanism of action of Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is still being studied and understood.
Biochemical and Physiological Effects:
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, making it a potential anti-cancer drug. It has also been shown to affect the function of certain ion channels in the nervous system, making it a potential treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in lab experiments is its specificity. It can be used to target specific enzymes, proteins, and ion channels, making it a valuable tool for studying their function. However, one limitation is its cost. Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that is expensive to produce, making it less accessible to researchers with limited funding.

Future Directions

There are several future directions for the research on Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One direction is to further study its mechanism of action and how it interacts with specific enzymes, proteins, and ion channels. Another direction is to investigate its potential as an anti-cancer drug and its effectiveness in treating neurological disorders. Additionally, research could focus on developing more cost-effective synthesis methods to make Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate more accessible to researchers.
Conclusion:
Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has gained considerable attention in scientific research. Its unique properties make it a valuable tool for studying the function of enzymes, proteins, and ion channels. While there is still much to be understood about its mechanism of action and potential applications, the future directions for research on Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate are promising.

Synthesis Methods

The synthesis of Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of mesitylsulfonyl chloride with 2-methyl-1-benzofuran-3-carboxylic acid, followed by the reaction with pentylamine. The resulting compound is purified through recrystallization to obtain a pure product.

Scientific Research Applications

Pentyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is used extensively in scientific research due to its unique properties. It is used as a chemical probe to investigate the role of certain enzymes in various biochemical pathways. It is also used as a fluorescent probe to study the binding of small molecules to proteins. Additionally, it is used as a tool to study the function of certain ion channels in the nervous system.

properties

Molecular Formula

C24H29NO5S

Molecular Weight

443.6 g/mol

IUPAC Name

pentyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H29NO5S/c1-6-7-8-11-29-24(26)22-18(5)30-21-10-9-19(14-20(21)22)25-31(27,28)23-16(3)12-15(2)13-17(23)4/h9-10,12-14,25H,6-8,11H2,1-5H3

InChI Key

AXNJIYHABMBQRY-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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